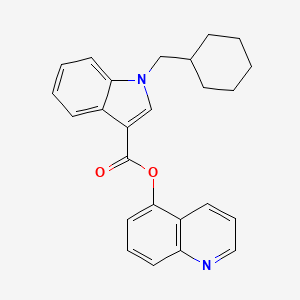

quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Description

Quinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic cannabinoid receptor modulator characterized by a quinoline moiety substituted at the 5-position and a cyclohexylmethyl group attached to the indole nitrogen. This compound belongs to a broader class of quinolinyl ester indoles, which have garnered attention due to their potent interactions with cannabinoid receptors (CB1 and CB2) and associated psychoactive effects . For the purpose of this analysis, comparisons will rely on structurally analogous 8-yl derivatives and related indole-carboxylates, with extrapolations based on substituent effects.

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

quinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-24-14-6-12-22-20(24)11-7-15-26-22)21-17-27(16-18-8-2-1-3-9-18)23-13-5-4-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |

InChI Key |

DDKMWXFYZXNBKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CC=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of Quinoline and Indole Cores: The final step involves the coupling of the quinoline and indole cores through an esterification reaction using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups such as amides or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

Substitution: Ammonia, primary amines, alcohols, and appropriate solvents such as dichloromethane or dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Reduction: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carbinol.

Substitution: Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxamide or quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-ether.

Scientific Research Applications

Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with quinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, differing primarily in substituent groups or quinoline/isoquinoline positioning:

Key Comparative Findings

a) Role of the Cyclohexylmethyl Substituent

- Enhanced Potency: The cyclohexylmethyl group at the indole nitrogen significantly enhances biological activity. For example, in flavonoid-based inhibitors, the cyclohexylmethyl motif increased BNA inhibitory capacity by ~80-fold compared to parent compounds (luteolin: IC₅₀ = 4.4 µM vs. Compound 1: IC₅₀ = 0.05 µM) . This trend is mirrored in synthetic cannabinoids like BB-22, where the cyclohexylmethyl group confers high receptor binding affinity and potent psychoactive effects .

- Lipophilicity and Bioavailability : The bulky, hydrophobic cyclohexylmethyl group likely improves membrane permeability and metabolic stability, contributing to prolonged activity in vivo .

b) Quinoline Positional Isomerism

- While direct data for the 5-yl isomer is absent, studies on 8-yl derivatives (e.g., BB-22) suggest that the quinoline substitution position affects receptor interaction geometry. For instance, 8-yl-substituted compounds exhibit stronger CB1 binding compared to isoquinolinyl analogs, as seen in the differentiation of 5F-PB-22 isomers .

c) Substituent Flexibility and Toxicity

- Fluoropentyl vs. Cyclohexylmethyl : The 5-fluoropentyl chain in 5F-PB22 is associated with higher toxicity and hospitalization rates compared to cyclohexylmethyl-substituted analogs like BB-22 . This may reflect differences in metabolic pathways (e.g., fluoropentyl degradation to reactive metabolites).

- Cyclization Effects : Cyclization of the cyclohexylmethyl group with hydroxyls (e.g., Compounds 3, 5, and 6 in ) reduces potency slightly (IC₅₀ = 0.14–0.35 µM) but maintains superior activity relative to unsubstituted parent molecules.

Biological Activity

Quinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound classified as a quinoline derivative, notable for its biological activity, particularly as a synthetic cannabinoid receptor agonist. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C25H24N2O2

- Molecular Weight : 384.47 g/mol

- CAS Number : 2365471-40-3

The compound features a quinoline moiety linked to an indole-3-carboxylate group, which is critical for its interaction with cannabinoid receptors.

This compound primarily functions as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. Binding studies indicate that the compound exhibits significant affinity for these receptors, influencing various physiological processes such as:

- Pain perception

- Appetite regulation

- Mood modulation

These interactions suggest its potential utility in managing conditions like chronic pain, obesity, and mood disorders.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of quinoline derivatives, including this compound, against various cancer cell lines. The following table summarizes key findings from in vitro assays:

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 25 |

| This compound | PC-3 (prostate cancer) | 15 |

These results indicate that the compound effectively reduces cell viability in a concentration-dependent manner. For instance, at a concentration of 25 µM, significant cytotoxicity was observed in MDA-MB-231 cells, with viability dropping below 50% after 72 hours of exposure .

Behavioral Studies

In vivo studies have demonstrated that systemic administration of quinolin derivatives results in notable behavioral changes in animal models. For example, acute doses ranging from 0.001 to 6 mg/kg led to impairments in sensorimotor and motor functions . These findings underscore the compound's psychoactive properties and its potential impact on neurological functions.

Case Studies

A series of case studies have highlighted the therapeutic implications of quinolin derivatives:

- Pain Management : In rodent models, quinolin derivatives exhibited analgesic effects comparable to traditional cannabinoids, suggesting their application in pain relief therapies.

- Appetite Stimulation : Studies indicated that these compounds could stimulate appetite in animal models, presenting a potential treatment avenue for conditions like cachexia or anorexia.

- Mood Disorders : Behavioral assays suggested anxiolytic effects, positioning these compounds as candidates for further research into treatments for anxiety and depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.